Benzopyrronium
Description
Benzopyrronium bromide (INN: this compound bromide; CAS: 39544-74-6) is a quaternary ammonium compound classified as an anticholinergic agent . It is listed under the HS code 2933.99, which encompasses pharmaceutical substances, indicating its therapeutic relevance . Anticholinergics like this compound bromide inhibit acetylcholine activity at muscarinic receptors, primarily used to treat conditions such as gastrointestinal spasms, urinary incontinence, or excessive salivation . Its chemical structure includes a pyridinium core modified with substituents that enhance receptor binding and metabolic stability, typical of synthetic anticholinergics .
Properties
CAS No. |
765836-13-3 |
|---|---|
Molecular Formula |
C20H24NO3+ |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C20H24NO3/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,13-15H2,1-2H3/q+1 |
InChI Key |
DKSDLGLRESJFOT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzopyrronium can be synthesized through several methods. One common approach involves the cyclization of hydrazones with carbonyl compounds under acidic or basic conditions. Another method includes the use of transition-metal catalysts to facilitate the formation of the pyrazole ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the preparation of intermediate compounds followed by cyclization. The use of continuous flow reactors and automated systems has improved the efficiency and scalability of its production. Industrial methods also focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Benzopyrronium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents such as sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups on the benzene or pyrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nitrating agents; reactions often require catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in synthetic applications or as intermediates in pharmaceutical synthesis.
Scientific Research Applications
Benzopyrronium has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: this compound derivatives have shown potential as bioactive compounds with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of benzopyrronium involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, this compound derivatives have been found to inhibit acetylcholine receptors, which play a role in neurotransmission. This inhibition can result in various physiological effects, making it useful in treating conditions like hyperhidrosis and chronic obstructive pulmonary disease (COPD).
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Chemical Properties
Benzopyrronium bromide belongs to a class of anticholinergic derivatives with structural similarities to other quaternary ammonium salts. Key comparisons include:
Table 1: Structural and Regulatory Comparison of Selected Anticholinergics
*Molecular formulas inferred from IUPAC names and structural data .
Pharmacological and Therapeutic Profiles
Regulatory and Commercial Considerations
All listed compounds fall under HS code 2933.99, indicating their classification as pharmaceuticals with controlled international trade . This compound bromide is also listed as a research chemical in supplier catalogs, suggesting its role in drug development or as a synthetic intermediate .
Biological Activity
Benzopyrronium, a member of the benzopyran class of compounds, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by its unique chemical structure, which contributes to its varied biological activities. It is primarily derived from natural sources such as marine fungi and plants, where it exhibits significant pharmacological potential. The compound has been investigated for its roles in anti-tumor, antibacterial, anti-inflammatory, and enzyme inhibitory activities.
Pharmacological Properties
This compound has demonstrated several pharmacological properties:
- Antitumor Activity : Research indicates that a significant portion of benzopyran compounds, including this compound, exhibit antitumor properties. Approximately 33.9% of isolated benzopyran compounds have shown efficacy against various cancer cell lines .
- Antibacterial Effects : With 32.7% of benzopyran compounds exhibiting antibacterial activity, this compound has been noted for its effectiveness against multiple bacterial strains .
- Anti-inflammatory Properties : Around 7.5% of these compounds demonstrate anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
- Enzyme Inhibition : Some benzopyran derivatives have shown enzyme inhibitory activities, with specific compounds acting on cytochrome P450 isoenzymes and protein tyrosine phosphatases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : this compound has been found to inhibit specific enzymes such as cytochrome P450 and aromatase, which are crucial in metabolic pathways and hormone synthesis .
- Modulation of Cellular Pathways : The compound influences various cellular pathways that lead to apoptosis in cancer cells and modulation of inflammatory responses.
- Biofilm Disruption : Some studies have reported that benzopyran derivatives can inhibit biofilm formation in bacteria, providing a potential avenue for combating antibiotic resistance .
Case Studies
Several studies have explored the biological activity of this compound:
- Antitumor Efficacy : A study examining the effects of benzopyran derivatives on human cancer cell lines revealed significant cytotoxicity with IC50 values ranging from 5 to 25 μM. These findings suggest that this compound could serve as a lead compound in anticancer drug development.
- Antibacterial Activity : Research conducted on the antibacterial properties of benzopyran compounds showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL.
- Inflammation Model Studies : In vitro studies using macrophage cell lines demonstrated that this compound significantly reduced pro-inflammatory cytokine production (TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Data Summary
The following table summarizes the biological activities associated with various benzopyran compounds:
| Activity Type | Percentage of Compounds Exhibiting Activity |
|---|---|
| Antitumor | 33.9% |
| Antibacterial | 32.7% |
| Anti-inflammatory | 7.5% |
| Enzyme Inhibition | 7.9% |
| Other Activities | 18.1% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
